Kigelinone

Description

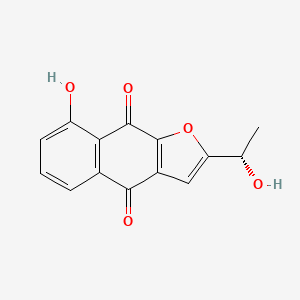

Structure

2D Structure

3D Structure

Properties

CAS No. |

80931-34-6 |

|---|---|

Molecular Formula |

C14H10O5 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

8-hydroxy-2-[(1S)-1-hydroxyethyl]benzo[f][1]benzofuran-4,9-dione |

InChI |

InChI=1S/C14H10O5/c1-6(15)10-5-8-12(17)7-3-2-4-9(16)11(7)13(18)14(8)19-10/h2-6,15-16H,1H3/t6-/m0/s1 |

InChI Key |

CKCXAMWUYPZVFL-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O |

Canonical SMILES |

CC(C1=CC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)O |

Synonyms |

kigelinone |

Origin of Product |

United States |

Natural Occurrence and Bioprospecting of Kigelinone

Botanical Sources and Distribution

Kigelinone has been identified in several plant species, demonstrating its presence across different botanical genera and families.

Kigelia africana (Sausage Tree) as a Primary Source

Kigelia africana (Lam.) Benth., commonly known as the sausage tree due to its distinctive fruit, is a primary botanical source of this compound. medchemexpress.commdpi.comsemanticscholar.orgijrti.org This tree is widely distributed across tropical Africa, including South, Central, and West Africa, and is found in diverse habitats such as riverbanks, floodplains, and open woodlands. ijrti.orgnih.govawl.chprota4u.org

This compound has been isolated from various parts of the Kigelia africana tree, including the root, wood, fruit, and stem bark. mdpi.comsemanticscholar.orgnih.govnsf.gov This widespread presence within the plant suggests its potential biological significance for the tree itself.

Other Plant Species Yielding this compound

Beyond Kigelia africana, this compound has also been reported in other plant species. One such example is Handroanthus impetiginosus. nih.gov Additionally, this compound has been isolated from the endophytic fungus Alternaria alternata, which was found in the medicinal plant Jatropha heynei. researchgate.net This indicates that the presence of this compound is not limited to the Kigelia genus and can also be found in microorganisms associated with plants.

A summary of plant sources for this compound is presented in the table below:

| Botanical Source | Plant Part(s) | Reference(s) |

| Kigelia africana | Root, Wood, Fruit, Bark | mdpi.comsemanticscholar.orgnih.govnsf.gov |

| Handroanthus impetiginosus | Data Available | nih.gov |

| Alternaria alternata | Isolated from endophytic fungus associated with Jatropha heynei | researchgate.net |

Isolation Methodologies from Plant Extracts

The isolation of this compound from plant extracts typically involves a series of steps aimed at separating and purifying the compound from the complex mixture of phytochemicals. General methodologies for extracting and isolating natural compounds from plant materials include techniques such as maceration, percolation, Soxhlet extraction, and various chromatography methods. mdpi.commdpi.comnih.govgoogle.com

Specific details regarding the optimized isolation of this compound from Kigelia africana fruit extract mention a process that includes supercritical CO2 extraction and nanofiltration. herbb.org Supercritical CO2 extraction is noted for preserving thermolabile compounds like naphthoquinones (which include this compound) at relatively low temperatures and moderate pressure. herbb.org Nanofiltration is employed to remove impurities while retaining bioactive molecules. herbb.org Subsequent lyophilization (freeze-drying) is used to enhance stability. herbb.org

Chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), are commonly employed for the separation and purification of natural products, including phenolic compounds and lignans, which can co-occur with this compound. mdpi.commdpi.comnih.govgoogle.com These methods leverage differences in compound polarity and affinity to stationary phases to achieve separation. mdpi.commdpi.com

Co-occurring Phytochemicals in this compound-Containing Extracts

Extracts containing this compound from Kigelia africana are rich in a diverse array of other phytochemicals. These co-occurring compounds belong to various classes of secondary metabolites.

Studies on Kigelia africana fruit extracts have revealed the presence of flavonoids, alkaloids, carbohydrates, tannins, glycosides, phenols, sterols, and saponins. nih.govnsf.gov Root, wood, and leaf extracts have been shown to contain vernolic acid, kigelin, luteolin, 6-hydroxy luteolin, and various iridoid derivatives. ijrti.orgnih.govnsf.gov Naphthoquinones such as kigelinol, dehydro-α-lapachone, and lapachol (B1674495) have also been identified in stem bark and fruit extracts. nih.gov

Other reported co-occurring compounds in Kigelia africana extracts include aromatic monoterpenes like pinnatal, isopinnatal, kigelinol, and isokigelinol, particularly in ethanolic extracts. nih.govnsf.gov Coumarins such as 6-methoxymellein, kigelin, and 3-demethylkigelin have been isolated from the root and bark, while 6-demethylkigelin has been found in the fruit, bark, and leaves. mdpi.com Phenolic compounds like 4-hydroxycinnamic acid, caffeic acid, ferulic acid, and ellagic acid are also present. mdpi.com

The presence of these diverse phytochemicals alongside this compound in Kigelia africana extracts is summarized in the following table:

| Phytochemical Class | Specific Compounds Mentioned | Plant Part(s) | Reference(s) |

| Flavonoids | Luteolin, 6-hydroxy luteolin, isovitexin, isoschaftoside | Fruit, Leaves, Bark | mdpi.comijrti.orgnih.govnsf.gov |

| Alkaloids | Not specified | Fruit | nih.govnsf.gov |

| Carbohydrates | Not specified | Fruit, Leaves, Stem Bark | ijrti.orgnih.govnsf.gov |

| Tannins | Not specified | Fruit, Leaves, Stem Bark | ijrti.orgnih.govnsf.gov |

| Glycosides | Not specified | Fruit, Leaves, Stem Bark | ijrti.orgnih.govnsf.gov |

| Phenols | Not specified | Fruit | nih.govnsf.gov |

| Sterols | Stigmasterol, β-sitosterol | Fruit, Root, Leaves, Stem Bark | ijrti.orgnih.govawl.chnsf.gov |

| Saponins | Not specified | Fruit, Leaves, Stem Bark | ijrti.orgnih.govnsf.gov |

| Iridoids | Vernolic acid, specioside, verminoside (B1160459), minecoside (B147124), norviburtinal (B134539) | Root, Wood, Leaf, Stem Bark | mdpi.comsemanticscholar.orgijrti.orgnih.govnsf.gov |

| Naphthoquinones | Kigelinol, dehydro-α-lapachone, lapachol, isopinnatal, pinnatal | Root, Wood, Fruit, Stem Bark | mdpi.comsemanticscholar.orgnih.govnsf.govijpbr.inphcogcommn.org |

| Aromatic Monoterpenes | Pinnatal, isopinnatal, kigelinol, isokigelinol | Wood, Ethanolic Extracts | nih.govnsf.gov |

| Coumarins | 6-Methoxymellein, kigelin, 3-demethylkigelin, 6-demethylkigelin | Root, Bark, Fruit | mdpi.comawl.ch |

| Phenolic Acids | 4-hydroxycinnamic acid, caffeic acid, caffeic acid methyl ester, ferulic acid, 3,4-dimethoxy cinnamic acids, ellagic acid, chlorogenic acid, rosmarinic acid | Various parts | mdpi.comprota4u.orgijpbr.inprota4u.org |

| Lignans | Kigeliol, balanophonin | Wood, Stem Bark | semanticscholar.orgnih.govawl.chnsf.gov |

Chemical Synthesis and Structural Modifications of Kigelinone and Its Analogs

Total Synthesis Approaches to Kigelinone

The total synthesis of this compound involves constructing its complex naphthofuran skeleton. While specific detailed total synthesis routes solely focused on this compound were not extensively detailed in the search results, this compound is classified as a naphthofuran nih.gov. General approaches to the synthesis of furanonaphthoquinones, the class of compounds to which this compound belongs, often utilize 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives as key precursors rsc.orgdokumen.pub. These methods typically involve annulation reactions to build the furan (B31954) ring onto the naphthoquinone core rsc.org. The synthesis of related natural products with similar structural features, such as other furanonaphthoquinones, provides insights into potential strategies for this compound total synthesis lookchem.comeurekaselect.com.

Synthetic Strategies for this compound Analogs

Synthetic strategies for this compound analogs involve modifying the core structure or attaching other moieties to create new compounds with potentially altered properties. These strategies often focus on incorporating different heterocyclic systems or modifying existing substituents.

Thiophene (B33073) Analogs

The synthesis of this compound thiophene analogs and related naphtho[2,3-b]thiophene-4,9-quinones has been reported. One approach involves starting from 2-substituted 4,7-dimethoxybenzo[b]thiophenes. A reaction sequence involving oxidative deprotection, a Diels-Alder reaction, and oxidative aromatization is utilized to construct these analogs researchgate.netbenthamscience.comresearchgate.net. This strategy leads to 2-substituted naphtho[2,3-b]thiophene-4,9-quinones researchgate.net.

Other methods for synthesizing thiophene derivatives, which could potentially be adapted for this compound analogs, include electrophilic aromatic substitution reactions on thiophene, which are generally faster than with benzene (B151609) derivatives due to higher electron density nih.gov. Cyclocondensation reactions and reactions involving diacyl chlorides have also been employed in the synthesis of diketones containing thiophene rings nih.gov. For example, 1,6-di(thiophen-2-yl)hexane-1,6-dione was obtained from the reaction of thiophene with adipoyl chloride nih.gov. Similarly, 1,7-di(thiophen-2-yl)heptane-1,7-dione was synthesized from thiophene and pimeloyl chloride nih.gov. Regioselective bromination of these thiophene-containing diketones has also been observed nih.gov.

Data for the synthesis of some thiophene derivatives:

| Compound | Starting Materials | Reagents/Conditions | Yield (%) | Appearance | Melting Point (°C) |

| 1,7-di(thiophen-2-yl)heptane-1,7-dione | Thiophene, Pimeloyl chloride | AlCl₃, H₂O, RT, 3 h | 89 | Brown crystal | Not reported |

| 1,6-di(1H-pyrrol-2-yl)hexane-1,6-dione | Pyrrole (B145914), Adipoyl chloride | AlCl₃, H₂O, RT, 1.5 h | 40 | Red amorphous | Not reported |

| Compound 10 (C₁₀H₈O₅S₂) | Nitro-thienaldehyde 9, Methyl thioglycolate | K₂CO₃, then NaOMe in MeOH | 73 | White powder | 208–209 |

| Compound 11 (C₁₀H₈O₃S₂) | Nitro-thienaldehyde 9, 2-Mercaptoacetone | K₂CO₃, then NaOMe in MeOH | 94 | Cream crystals | 203–204 |

| Compound 12a (C₁₁H₁₀O₅S₂) | TT derivative 6a | Dimethyl sulfate, K₂CO₃, Acetonitrile | 93 | White needles | 101–102 |

| Compound 13a (C₁₄H₁₆O₅S₂) | TT derivative 6a | 1-Bromobutane, K₂CO₃, Acetonitrile | 86 | White crystals | 85–86 |

Furonaphthoquinone Derivatives

This compound itself is a furanonaphthoquinone. The synthesis of furonaphthoquinone derivatives, including this compound and its isomers, has been explored. These syntheses often involve the annulation of a furan ring onto a naphthoquinone scaffold rsc.org. Precursors such as 2-hydroxy-1,4-naphthoquinone derivatives are commonly used starting materials for building the furonaphthoquinone system rsc.orgdokumen.pub. This approach allows for the creation of a variety of structures with distinct properties rsc.org.

Other Heterocyclic Conjugates

Stereochemical Resolution and Absolute Configuration Determination

Studies on furanonaphthoquinones from Tabebuia impetiginosa, including this compound, have addressed their stereochemistry. These compounds were found to exist as mixtures of enantiomers rsc.org. The synthesis of racemic mixtures of these naphthofurans and their subsequent optical resolution into enantiomerically pure forms have been described rsc.orgrsc.org. The absolute stereochemistry of these compounds has also been determined rsc.orgrsc.org. X-ray crystallography has been utilized to establish the position of the phenolic group and aided in determining the absolute configuration rsc.org. Through these studies, the structure of this compound was established as the 5-hydroxy isomer rsc.orgrsc.org.

Rational Design of Novel this compound Derivatives

Rational design of novel this compound derivatives involves using structural information and computational methods to guide the synthesis of new compounds with desired properties researchgate.net. This approach often utilizes computational tools and databases to predict how structural modifications might influence a compound's physical, chemical, and potentially biological characteristics researchgate.net. By understanding the relationship between structure and activity, researchers can design derivatives with improved efficacy or altered profiles. The availability of phytochemical databases can support this process by providing information on the chemical diversity of natural products and their known properties researchgate.net. General strategies for the rational design of derivatives in other compound classes, such as quinolin-4-ones, involve modifying different positions on the core scaffold to tune pharmacological properties qeios.com.

Preclinical Pharmacological Activities of Kigelinone and Its Analogs

Anticancer and Antiproliferative Activity

Research into the anticancer potential of Kigelinone and related furanonaphthoquinone compounds has primarily focused on their ability to inhibit the growth and proliferation of cancer cells in laboratory settings. These studies provide insights into the selective toxicity of these compounds towards malignant cell lines compared to normal cells nih.gov.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

In vitro studies have demonstrated the cytotoxic effects of this compound and its analogs across a spectrum of human cancer cell lines. This section details findings related to specific cancer cell models.

Studies have investigated the effects of Kigelia africana extracts, containing compounds like this compound, on cervical carcinoma cell lines such as HeLa. Potent antiproliferative activity against HeLa carcinoma cell lines has been reported for Kigelia africana fruit extracts mdpi.comphcogcommn.orgcore.ac.uk. One furanonaphthoquinone analog, 2-methylnaphtho[2,3-b]furan-4,9-dione (FNQ3), was found to be toxic to the mitochondria of HeLa cells at concentrations of 3 to 5 µg/ml, while normal cells were unaffected at this range nih.govasm.org.

Certain extracts containing this compound and related compounds have shown cytotoxic activity against human hepatocarcinoma cells, such as HepG2 aensiweb.com. While specific IC50 values for isolated this compound against HepG2 cells were not consistently found across the search results, the activity of extracts containing this compound suggests potential in this area aensiweb.com.

This compound and extracts from Kigelia africana have been evaluated for their cytotoxicity against breast cancer cell lines, including MCF-7 and T47D. Kigelia africana extracts have shown promising results in treating breast cancer tumor models afjbs.com. The ethanolic stem bark extract of P. dalzellii, which contains compounds including this compound, exhibited considerable cytotoxic activity towards MCF-7 cell lines with an IC50 value of 440.82 µg/ml at higher concentrations researchgate.net. Another study reported that an ethanol (B145695) extract of K. africana exhibited marked antiproliferative activity towards MCF-7 cell lines with an IC50 value of 32 µg/mL after 72 hours plos.org. Partially purified metabolites of Alternaria alternata, including this compound, showed no significant cytotoxic effect on human breast cancer cell line (MCF-7) in one study nih.gov. Conversely, 2-Hydroxychrysophanol, a bioactive anthraquinone (B42736) derivative whose analysis compared it with this compound, exhibited notable cytotoxicity against MCF-7 cells . Some quinoline-3-carboxamide (B1254982) furan-derivatives, structurally related to the furan (B31954) core found in this compound, have also shown promising anticancer activity against the MCF-7 cell line with an IC50 of 3.35 µM nih.gov.

The in vitro evaluation of a compound isolated from Syzygium polycephalum, identified as 3,4,3′-tri-O-methylellagic acid, showed inhibition activity towards the T47D and HeLa cell lines with EC50 values of 55.35 ± 6.28 μg mL−1 and 12.57 ± 2.22 μg mL−1, respectively mdpi.com. While this compound is not this compound, its evaluation against T47D in the context of a study discussing Kigelia africana highlights the interest in compounds from natural sources for activity against this cell line mdpi.com.

Here is a summary of some reported in vitro cytotoxicity data against breast cancer cell lines:

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Ethanolic stem bark extract of P. dalzellii | MCF-7 | 440.82 µg/ml | researchgate.net |

| Ethanol extract of K. africana | MCF-7 | 32 µg/mL (72 hrs) | plos.org |

| Partially purified A. alternata metabolites | MCF-7 | No significant effect | nih.gov |

| 2-Hydroxychrysophanol | MCF-7 | Notable cytotoxicity | |

| Quinoline-3-carboxamide furan-derivative | MCF-7 | 3.35 µM | nih.gov |

| 3,4,3′-tri-O-methylellagic acid (S. polycephalum) | T47D | 55.35 ± 6.28 μg/mL | mdpi.com |

The cytotoxic activity of compounds, including those related to this compound, has been assessed against lung carcinoma cell lines such as A549. Partially purified metabolites of Alternaria alternata, which include this compound, displayed high cytotoxic effect on human lung carcinoma cancer cell line (A549) with an IC50 value of 393.52 µg/ml nih.gov. Extracts from H. strobilaceum have also shown anticancer activity against A-549 cells f1000research.com. A methanolic extract from the stem bark of Kigelia pinnata displayed prominent cytotoxic activity against the non-small cell lung cancer cell line (A-549) researchgate.net.

Investigations into the effects of potential anticancer agents on ovarian carcinoma include studies using the SK-OV-3 cell line. SK-OV-3 cells are known to be resistant to several cytotoxic drugs nibn.go.jpatcc.org. While direct studies of this compound against SK-OV-3 were not prominently featured in the search results, related research on ovarian cancer cell lines like SKOV3 highlights the ongoing search for effective compounds against these resistant models nih.govarchivesofmedicalscience.commdpi.com. For example, sugiol, a different compound, has shown significant anticancer effects on SKOV3 cells with an IC50 of 25 µM archivesofmedicalscience.com.

Melanoma Cell Models (e.g., G361, StML11a, C32)

Extracts from Kigelia africana fruits and bark have demonstrated moderate efficacy against melanotic cell lines. ijpbr.in Studies using crude dichloromethane (B109758) extracts of Kigelia pinnata stem bark and fruit showed in vitro cytotoxic activity against cultured melanoma cell lines, including G361. researchgate.net Norviburtinal (B134539) and beta-sitosterol (B1209924) were identified as major components in the active fractions, with norviburtinal showing the highest cytotoxic effect, though it exhibited little selectivity for melanoma cell lines. researchgate.net While this compound is present in these extracts, specific detailed research findings focusing solely on this compound's activity against StML11a and C32 melanoma cell lines were not prominently available in the search results. However, other naphthoquinones like lapachol (B1674495) and isopinnatal, also found in Kigelia extracts, have exhibited antineoplastic activity against melanoma cell lines. ijpbr.in

Renal Carcinoma Cell Models (e.g., ACHN)

Investigations into the effects of phytochemicals on renal cell carcinoma (RCC) have included studies on cell lines such as ACHN. mdpi.comfrontiersin.org While the search results discuss the use of ACHN cells to study compounds like apigenin (B1666066) and ellagic acid and their effects on proliferation, migration, and invasion, specific detailed findings on the activity of this compound against the ACHN renal carcinoma cell line were not explicitly found. mdpi.commedsci.org ACHN cells, derived from a metastatic pleural effusion, are used in RCC research, although they harbor a MET mutation consistent with papillary RCC rather than the classical VHL mutations found in clear cell RCC, the most common subtype. frontiersin.orgnih.gov

Other Malignant Cell Lines (e.g., Colo 668, CHO, Jeg-3)

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties, including antibacterial and antifungal effects. thieme-connect.commedkoo.comijpbr.in

Antibacterial Spectrum

This compound, as a naphthoquinone, contributes to the observed antibacterial activity of the plants it is isolated from. thieme-connect.comscirp.org Naphthoquinones, in general, are known to be active against Gram-positive bacteria. scirp.orgscielo.brscirp.org

Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

This compound has been identified as one of the compounds responsible for the antibacterial activity of Kigelia pinnata root and fruit extracts. thieme-connect.comscispace.com Extracts containing this compound have shown significant inhibitory effects in vitro against common Gram-positive bacteria. ijpbr.in Naphthoquinone derivatives, including those structurally related to this compound, have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus, Enterococcus faecium (a species closely related to Enterococcus faecalis), and Bacillus subtilis. scirp.orgscielo.brscirp.org Some studies on naphthoquinone analogs have reported minimum inhibitory concentrations (MICs) against various Gram-positive strains, including Staphylococcus and Bacillus species. nih.gov For example, certain furanonaphthoquinone analogs showed MICs ranging from 1.56 to 25 µg/ml against Gram-positive bacteria. nih.gov Staphylococcus aureus and Enterococcus faecalis are commonly used Gram-positive bacterial strains in antimicrobial susceptibility testing, and extracts containing this compound have shown activity against them. researchgate.netscielo.org.cocabidigitallibrary.orgnih.gov

Table 1: Reported Antibacterial Activity against Gram-Positive Bacteria

| Bacterial Strain | Notes | Source Type |

| Staphylococcus aureus | Inhibited by extracts containing this compound and naphthoquinone analogs. | Kigelia africana extracts, Naphthoquinones |

| Bacillus subtilis | Inhibited by extracts containing this compound and naphthoquinone analogs. | Kigelia africana extracts, Naphthoquinones |

| Enterococcus faecalis | Inhibited by extracts containing this compound. | Kigelia africana extracts |

| Enterococcus faecium | Inhibited by naphthoquinone derivatives. | Naphthoquinones |

Gram-Negative Bacterial Strains

Research indicates that extracts containing this compound and other naphthoquinones from Kigelia africana exhibit inhibitory effects against various Gram-negative bacteria. prota4u.orgijpbr.in Studies have tested the activity of Kigelia africana extracts against strains such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Proteus vulgaris, and Citrobacter amalonaticus. researchgate.netresearchgate.net Ethanolic and aqueous extracts of the bark and leaves of Kigelia africana have shown notable activity against several bacterial strains. researchgate.netresearchgate.net For instance, Escherichia coli was identified as a highly sensitive strain in some studies using these extracts. researchgate.netresearchgate.net However, Klebsiella pneumoniae was found to be resistant to these extracts, showing no zone of inhibition. researchgate.netresearchgate.net this compound itself has been noted for its antimicrobial activity. prota4u.orgijpbr.in

| Gram-Negative Bacterial Strain | Kigelia africana Extract Activity | Notes |

| Escherichia coli | Sensitive | researchgate.netresearchgate.net |

| Klebsiella pneumoniae | Resistant | researchgate.netresearchgate.net |

| Pseudomonas aeruginosa | Inhibitory effects | researchgate.netresearchgate.net |

| Proteus vulgaris | Inhibitory effects | researchgate.netresearchgate.net |

| Citrobacter amalonaticus | Inhibitory effects | researchgate.netresearchgate.net |

Antifungal Spectrum

This compound and extracts from Kigelia africana have demonstrated antifungal properties against various yeasts and fungi, including Candida albicans. prota4u.orgrsc.orgawl.chijpbr.inwits.ac.za Extracts of the bark, wood, roots, and fruits of Kigelia africana have shown significant inhibitory effects in vitro against Candida albicans. prota4u.orgijpbr.in this compound, isolated from fruit and root extracts, has exhibited notable antimicrobial activity, including antifungal effects. prota4u.orgijpbr.in In one study, verminoside (B1160459) and this compound isolated from the ethyl acetate (B1210297) fraction of Kigelia africana fruits showed potent antimicrobial activity against tested microorganisms, with minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.156 mg/mL. wits.ac.za Ethanolic stem bark extract of Kigelia africana has also exhibited antifungal activity against Candida albicans. awl.ch

| Fungal Species | Kigelia africana Extract/Compound | Activity | MIC Range (mg/mL) |

| Candida albicans | Extracts (bark, wood, roots, fruits) | Inhibitory | Not specified in source |

| Candida albicans | This compound (isolated) | Notable | Not specified in source |

| Tested microorganisms (including C. albicans) | Verminoside + this compound (isolated from fruit) | Potent | 0.004 - 0.156 wits.ac.za |

| Candida albicans | Ethanolic stem bark extract | Antifungal | Not specified in source awl.ch |

Antiviral Activity

Some reports suggest that this compound may possess antiviral activity. This compound, isolated from the fruits of Kigelia pinnata (syn. Kigelia africana), has been reported to exhibit antiviral activities. rsc.org While the specific viruses tested and the extent of this activity are not detailed in the immediately available search snippets, the compound is listed as having this property. rsc.org

Antiprotozoal Activity

Naphthoquinones, including this compound, found in Kigelia africana are considered responsible for its antiprotozoal activity. prota4u.orgijpbr.in Extracts from various parts of the plant have been investigated for their effects against several protozoal parasites. informahealthcare.comrsc.orgawl.chsemanticscholar.orgnih.gov

Antimalarial

Research has explored the antimalarial potential of this compound and other naphthoquinones from Kigelia africana, particularly against Plasmodium falciparum. informahealthcare.comrsc.orgsemanticscholar.org Naphthoquinones from Kigelia africana are considered suitable for antimalarial testing. informahealthcare.comresearchgate.net Studies have evaluated the in vitro antimalarial activity of isolated compounds like kigelinol, isokigelinol, isoafricana l, and 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione against Plasmodium falciparum strains, including chloroquine-resistant (CR K1) and chloroquine-sensitive (CS T9-96) clones. informahealthcare.com While this compound is a related naphthoquinone, specific detailed antimalarial activity data for this compound itself against Plasmodium falciparum were not explicitly provided in the key snippets, though related furanonaphthoquinones showed activity. informahealthcare.comresearchgate.net 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione exhibited greater antimalarial activity against both strains compared to kigelinol and isokigelinol. informahealthcare.com

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Notes |

| Kigelinol | CR K1 | 5.139 ± 0.921 | informahealthcare.com |

| Isokigelinol | CR K1 | 4.048 ± 0.793 | informahealthcare.com |

| Isoafricana l | CR K1 | 0.258 ± 0.107 | informahealthcare.com |

| 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | CR K1 | 0.152 ± 0.129 | More active than Kigelinol/Isokigelinol informahealthcare.com |

| Chloroquine diphosphate | CR K1 | 0.119 ± 0.053 | Reference drug informahealthcare.com |

| Kigelinol | CS T9-96 | 4.682 ± 0.896 | informahealthcare.com |

| Isokigelinol | CS T9-96 | 3.679 ± 1.335 | informahealthcare.com |

| Isoafricana l | CS T9-96 | 0.525 ± 0.494 | informahealthcare.com |

| 2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione | CS T9-96 | 0.174 ± 0.061 | More active than Kigelinol/Isokigelinol informahealthcare.com |

Antitrypanosomal

Studies have investigated the activity of Kigelia africana extracts and isolated compounds against Trypanosoma brucei brucei, Trypanosoma brucei rhodesiense, and Trypanosoma cruzi. informahealthcare.comrsc.orgawl.chcolab.ws Dichloromethane extracts of the root bark and stem bark of Kigelia pinnata (syn. Kigelia africana) have shown antitrypanosomal activity against Trypanosoma brucei bruceiin vitro. colab.ws Activity-guided fractionation led to the isolation of naphthoquinones, including 2-(1-hydroxyethyl)-naphtho[2,3-b]furan-4,9-quinone, isopinnatal, kigelinol, and isokigelinol, which were assessed for antitrypanosomal activity against T. brucei brucei and T. brucei rhodesiense. colab.ws 2-(1-hydroxyethyl)-naphtho[2,3-b]furan-4,9-quinone demonstrated pronounced activity against both parasites. colab.ws While this compound is a related naphthoquinone, direct antitrypanosomal activity data for this compound itself was not prominently featured in the provided snippets, although naphthoquinones in general are implicated in this activity. prota4u.orgsemanticscholar.orgijpbr.in

| Compound | Trypanosoma Species | IC50 (µM) | Notes |

| 2-(1-hydroxyethyl)-naphtho[2,3-b]furan-4,9-quinone | T. brucei brucei | 0.12 | Pronounced activity colab.ws |

| 2-(1-hydroxyethyl)-naphtho[2,3-b]furan-4,9-quinone | T. brucei rhodesiense | 0.045 | Pronounced activity colab.ws |

| Isopinnatal | T. brucei brucei / T. b. rhodesiense | Less active | colab.ws |

| Kigelinol | T. brucei brucei / T. b. rhodesiense | Less active | colab.ws |

| Isokigelinol | T. brucei brucei / T. b. rhodesiense | Less active | colab.ws |

| Pentamidine | T. brucei brucei / T. b. rhodesiense | 0.0033 / Not specified | Standard drug colab.wsepdf.pub |

| Kigelia africana extracts (hexane, DCM, EtOAc, EtOH) | Trypanosoma brucei brucei / T. b. rhodesiense | Efficacy reported | semanticscholar.org |

Antiamoebic

The antiamoebic activity of Kigelia africana extracts, particularly against Entamoeba histolytica, has been reported. informahealthcare.comrsc.orgsemanticscholar.org The stem bark butanol extract of Kigelia africana has been shown to inhibit Entamoeba histolytica. informahealthcare.comsemanticscholar.orgnsf.gov Iridoids such as specioside, verminoside, and minecoside (B147124) isolated from the stem bark butanol extract have demonstrated anti-amoebic activity. informahealthcare.comijpbr.in Verminoside, in particular, has shown significant antiamoebic activity, in some cases reported to be twice as active as the reference drug metronidazole (B1676534) against the HK-9 strain of Entamoeba histolytica. awl.chijpbr.in While this compound is a naphthoquinone and iridoids are also present in Kigelia africana, the primary compounds highlighted for antiamoebic activity in the provided snippets are the iridoids. informahealthcare.comawl.chijpbr.innsf.gov

| Compound/Extract | Entamoeba histolytica Strain | Activity | Notes |

| Stem bark butanol extract | Entamoeba histolytica | Inhibitory | informahealthcare.comsemanticscholar.orgnsf.gov |

| Verminoside (isolated) | HK-9 strain | Potent | Reported as twice as active as metronidazole in one study awl.chijpbr.in |

| Specioside (isolated) | HK-9 strain | Active | Comparable activity to metronidazole in one study awl.chijpbr.in |

| Minecoside (isolated) | Entamoeba histolytica | Anti-amoebic | informahealthcare.comijpbr.in |

| Kigelia pinnata stem bark extract | Entamoeba histolytica | In vitro antiamoebic activity | rjptonline.org |

| Metronidazole | HK-9 strain | Reference drug | awl.chijpbr.in |

Antioxidant Activity

This compound has been noted for its potential antioxidant properties ontosight.ai. The antioxidant activity of Kigelia africana extracts, containing this compound and other phytochemicals, has been investigated in several preclinical studies. Antioxidant compounds play a crucial role in scavenging free radicals and mitigating oxidative stress, which is implicated in the pathogenesis of various diseases.

Studies have demonstrated the in vitro and in vivo antioxidant capabilities of Kigelia africana extracts. For instance, aqueous leaf extract of Kigelia africana showed antioxidant properties by reducing oxidative stress parameters in the stomach tissue of rats with ethanol-induced ulcers sbbq.org.brresearchgate.net. The extract was found to decrease thiobarbituric acid reactive species (TBARS) levels and restore vitamin C content, indicating a reduction in lipid peroxidation and enhanced antioxidant defense sbbq.org.brresearchgate.net.

Different extracts of Kigelia africana have also shown radical scavenging activities in various assays. Methanolic fruit and acetone (B3395972) fruit extracts of Kigelia africana demonstrated good antioxidant activity in the ABTS radical scavenging assay nih.gov. Ethanolic bark, fruit, and leaf extracts also exhibited good antioxidant activity in a DPPH assay nih.gov. The free radical scavenging activities of Kigelia africana root extract have been compared favorably with standard antioxidants like α-tocopherol nih.gov.

The observed antioxidant effects of Kigelia africana extracts are likely attributable to the synergistic action of various phytochemicals present, including phenolic compounds, flavonoids, tannins, and naphthoquinones like this compound researchgate.netsemanticscholar.org.

Anti-inflammatory and Analgesic Effects (contextual studies on Kigelia extracts)

Contextual studies on Kigelia africana extracts have indicated potential anti-inflammatory and analgesic effects, suggesting that compounds within these extracts, including this compound, may contribute to these activities. Inflammation and pain are often intertwined physiological responses, and agents that modulate inflammatory pathways can also exert analgesic effects.

Ethanolic stem bark extract of Kigelia africana has been evaluated for its analgesic and anti-inflammatory properties in rodent models. In one study, the extract showed a dose-dependent significant reduction in acetic acid-induced writhing in mice, a model indicative of analgesic activity academicjournals.orgresearchgate.netpharmacognosyjournal.com. The extract also demonstrated dose-dependent inhibition of carrageenan-induced paw edema in rats, a common model for evaluating anti-inflammatory activity academicjournals.orgresearchgate.netpharmacognosyjournal.com. The mechanism may involve the inhibition of prostaglandins (B1171923) and other inflammatory mediators academicjournals.org.

Another study on the methanolic extract of Kigelia africana flowers also investigated potential anti-inflammatory and analgesic activities pharmacognosyjournal.com.

Other Investigated Biological Activities (e.g., anti-ulcer, anti-atherosclerotic, antidiabetic, anticonvulsant - contextual studies on Kigelia extracts)

Preclinical investigations into the biological activities of Kigelia africana extracts have explored various other therapeutic potentials, providing contextual evidence for the potential bioactivity of its constituents, including this compound.

Anti-ulcer Activity: Aqueous leaf extract of Kigelia africana has demonstrated anti-ulcer potential against ethanol-induced gastric ulcers in rats sbbq.org.brresearchgate.nettccollege.orgnih.gov. The extract reduced the ulcer index in a dose-dependent manner and its anti-ulcer effect was associated with its antioxidant activity, suggesting a protective role against oxidative damage in the gastric mucosa sbbq.org.brresearchgate.netnih.gov.

Anti-atherosclerotic Activity: Methanolic extract of Kigelia africana has shown anti-atherosclerotic effects in endothelial cells nih.gov. The extract reduced the expression of RAGE (receptor for advanced glycation end products) and vascular cell adhesion molecule-1 (VCAM-1) induced by oxidized LDL or TNF-α, which are key factors in the development of atherosclerosis nih.gov. This suggests a potential role in inhibiting inflammation and adhesion of monocytes to endothelial cells, thus mitigating atherosclerotic processes nih.gov.

Antidiabetic Activity: Studies on Kigelia africana extracts have indicated potential antidiabetic effects. Aqueous and ethyl acetate leaf extracts of Kigelia africana demonstrated hypoglycemic effects in alloxan-induced diabetic mice, leading to a significant reduction in plasma glucose levels nih.govnih.gov. The observed antidiabetic activity has been attributed to the presence of various phytochemicals nih.govnih.gov. Other research also supports the blood-glucose-lowering activities of Kigelia fruit extract web.unza.zm. Naphthoquinones, a class of compounds found in Kigelia africana, have also been investigated for their antidiabetic potential through various mechanisms researchgate.net.

Anticonvulsant Activity: Aqueous and methanolic bark extracts of Kigelia africana have been investigated for anticonvulsant activity in rats using models of induced convulsions nih.govresearchgate.net. The extracts showed protection against pentylenetetrazol (PTZ) and maximal electroshock (MES)-induced seizures, suggesting potential anticonvulsant properties nih.govresearchgate.net. The anticonvulsant effects of the hydroethanolic extract of the leaf have also been reported, showing a decrease in the incidence rate, prolonged latency, and shortened duration of generalized convulsions in different models ajol.info.

These contextual studies on Kigelia africana extracts highlight a range of potential therapeutic applications, providing a basis for further research into the specific contributions of individual compounds like this compound to these observed activities.

Mechanistic Investigations of Kigelinone S Bioactivity

Elucidation of Molecular Targets

Identifying the specific molecular targets with which a compound interacts is fundamental to understanding its mechanism of action. For kigelinone, this elucidation process involves analyzing its binding to specific proteins and its ability to inhibit key enzymes, which in turn disrupts cellular functions essential for cell survival and proliferation.

The process of programmed cell death, or apoptosis, is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, primarily belonging to the Bcl-2 family. nih.govresearchgate.net The ratio of pro-apoptotic members like Bax to anti-apoptotic members like Bcl-2 is a critical determinant of a cell's fate. researchgate.net

Studies on ethanolic extracts of Kigelia africana fruit (KAF), of which this compound is a known constituent, have provided initial insights into potential protein interactions. semanticscholar.orgnih.gov In studies using HCT116 human colon cancer cells, treatment with KAF led to a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. semanticscholar.orgresearchgate.netresearchgate.net This shift in the Bax/Bcl-2 ratio alters the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. semanticscholar.org While these results strongly suggest that constituents within the extract interact with the apoptotic machinery, further research using purified this compound is required to definitively attribute this specific modulatory activity to the compound itself and to characterize the direct binding interactions.

Table 1: Effect of Kigelia africana Fruit Extract (KAF) on Apoptotic Regulator Proteins in HCT116 Cells

| Protein | Family | Function | Observed Effect of KAF Treatment | Reference |

|---|---|---|---|---|

| Bcl-2 | Bcl-2 Family | Anti-apoptotic | Decreased expression | semanticscholar.orgresearchgate.netresearchgate.net |

This interactive table summarizes the effects observed with the fruit extract. The direct effect of isolated this compound is yet to be confirmed.

Enzymes are critical catalysts for a vast number of biological reactions, and their inhibition is a common mechanism for therapeutic intervention. This compound has been investigated, both computationally and as a component of its source extract, for its ability to inhibit specific enzymes.

A significant in silico finding identified this compound as a potential inhibitor of Penicillin-Binding Protein 2 (PBP2). This enzyme is crucial for the formation of the cell wall in the bacterium Neisseria gonorrhoeae. Molecular docking studies predicted a strong interaction between this compound and the active site of PBP2, suggesting a potential mechanism for the traditional use of K. africana in treating bacterial infections.

Furthermore, studies on extracts from K. africana have demonstrated inhibitory activity against enzymes involved in inflammation. Methanolic extracts of the fruit showed a strong, concentration-dependent inhibition of the Cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins (B1171923) during inflammation. Researchers have proposed that naphthoquinones like this compound are likely contributors to this anti-inflammatory activity.

Table 2: Profile of Enzymes Potentially Inhibited by this compound or its Source Extract

| Enzyme Target | Biological Role | Type of Study | Finding |

|---|---|---|---|

| Penicillin-Binding Protein 2 (PBP2) | Bacterial cell wall synthesis | Molecular Docking | This compound shows strong binding affinity. |

This interactive table presents findings from both computational and extract-based studies. Direct enzymatic assays with purified this compound are needed for confirmation.

Computational Approaches to Mechanism Elucidation

In the absence of extensive experimental data, computational methods serve as powerful tools to predict and analyze the potential molecular interactions of compounds like this compound. These in silico approaches can provide valuable insights into binding affinities and the stability of ligand-protein complexes, guiding further experimental validation.

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method calculates the binding affinity, typically expressed as a binding energy score (in kcal/mol), which indicates the strength of the interaction. A lower binding energy generally corresponds to a higher binding affinity.

While specific molecular docking studies for this compound are not widely available, research on other structurally related compounds provides a reference for the types of interactions that might be expected. For instance, docking studies of various flavonoids with protein targets have revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol. These studies help in identifying potential protein targets for this compound and predicting the key amino acid residues involved in the interaction.

Table 2: Illustrative Binding Affinities of Small Molecules with Protein Targets from Docking Studies

| Compound Class | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 |

| Flavonoids | IDH1 | -7.4 to -7.8 |

Note: This table provides examples of binding affinities for compounds other than this compound to demonstrate the application of molecular docking.

Molecular Dynamics Simulations for Ligand-Protein Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for assessing the stability of a ligand-protein complex. By simulating the dynamic behavior of the complex in a solvated environment, researchers can observe how the ligand interacts with the protein's binding pocket and whether the binding pose predicted by docking is maintained.

An MD simulation can reveal important information about the flexibility of the protein, the conformational changes induced by ligand binding, and the specific interactions (such as hydrogen bonds and hydrophobic contacts) that contribute to the stability of the complex. Although specific MD simulation studies on this compound are yet to be published, this technique holds significant promise for validating potential binding modes and understanding the durability of its interaction with putative protein targets.

Structure Activity Relationship Sar Studies of Kigelinone and Its Analogs

Influence of Naphthoquinone Core Modifications

The naphthoquinone core is a central structural element of kigelinone and other related bioactive compounds. Modifications to this core can significantly impact the biological activity of these molecules. Research on naphthoquinone derivatives has shown that altering the substitution patterns on the naphthoquinone scaffold can have a marked influence on activity. For instance, strong inhibitory effects have been noted for acyl derivatives introduced at position 5 and alkyl derivatives at position 2 of the naphthoquinone scaffold in studies involving related compounds like plumbagin (B1678898) core.ac.uk.

The naphthoquinone ring's redox properties, which are often associated with biological activity, can be modulated by substituents on the ring mdpi.comresearchgate.net. Introducing different chemical groups, such as amines, amino acids, furan (B31954), pyran, pyrazole, triazole, and indole, to the naphthoquinone structure has been explored to improve pharmacological properties mdpi.com.

Role of Hydroxyl and Alkyl Substituents

Hydroxyl (-OH) and alkyl (-R) substituents play a significant role in the biological activity of organic compounds, including this compound and its analogs. The presence and position of hydroxyl groups can influence various interactions, such as hydrogen bonding, which are critical for binding to biological targets researchgate.netrsc.org. For example, in other compound series, hydroxyl substitution has been shown to be very effective in lowering the barrier height for certain chemical reactions, depending on its position kuleuven.be.

Alkyl substituents can influence lipophilicity and steric interactions, affecting how a compound interacts with cell membranes and binding sites nih.govwikipedia.org. Studies on different compound classes have demonstrated that the size and nature of alkyl side chains can critically determine activity nih.gov. For instance, in one study, maximal activity was observed with moderate-sized alkyl substituents, while polar groups on the side chain substantially reduced activity nih.gov. For N-alkyl-5-hydroxypyrimidinone carboxamides, the N-alkyl group was found to be critical for retaining potency nih.gov.

Stereochemical Implications for Bioactivity

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate structural and physicochemical properties of compounds with their biological activities researchgate.netnih.gov. QSAR models aim to identify the molecular descriptors that are most influential in determining activity, allowing for the prediction of the activity of new, untested compounds and guiding the design of novel analogs with improved properties nih.govmdpi.com.

The workflow of QSAR modeling typically involves curating a dataset of compounds and their activities, calculating molecular descriptors, splitting the dataset for training and testing, building the QSAR model, and validating its predictive ability researchgate.net.

Ligand-Based QSAR

Ligand-based QSAR is employed when the three-dimensional structure of the biological target is unknown or not utilized explicitly in the modeling process mdpi.comnih.gov. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Ligand-based QSAR models are built using descriptors derived solely from the chemical structures of the ligands (the compounds being studied) and their measured biological activities nih.govnih.gov. These descriptors can be 1D, 2D, or 3D representations of molecular properties such as electronic, steric, and lipophilic features. Various statistical methods, such as multiple linear regression (MLR), are used to build models that relate these descriptors to activity nih.govfrontiersin.org. Ligand-based QSAR has been used in various studies to predict the activity of compounds and guide the design of new inhibitors mdpi.comnih.govfrontiersin.org.

Pharmacophore Modeling

Pharmacophore modeling is a ligand-based or structure-based computational technique that identifies the essential features of a molecule required for its biological activity researchgate.netresearchgate.net. A pharmacophore represents the spatial arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, ionizable groups) that are necessary for a molecule to bind to a specific biological target and elicit a biological response nih.govnih.gov.

Ligand-based pharmacophore models are derived from a set of known active compounds by identifying common features and their spatial relationships nih.govfrontiersin.org. These models can then be used to virtually screen large databases of compounds to identify potential new hits that are likely to bind to the target researchgate.netmdpi.comnih.gov. Pharmacophore modeling, often used in conjunction with QSAR and molecular docking, helps to understand the key interactions required for activity and facilitates the design of novel compounds with the desired properties nih.govnih.gov. Validated pharmacophore models can reveal how well compounds align to the required pharmacophore sites researchgate.net.

Analytical Research Methodologies for Kigelinone

Chromatographic Techniques for Isolation and Purification in Research

Chromatographic methods are fundamental to the isolation and purification of kigelinone from crude extracts of medicinal plants such as Kigelia africana. Various chromatographic approaches have been employed in research to separate this compound from other co-occurring secondary metabolites.

Column chromatography, often utilizing stationary phases like silica (B1680970) gel, is a common initial step for fractionating extracts based on polarity differences researchgate.netiarc.frnih.gov. This allows for the enrichment of fractions containing this compound and related naphthoquinones. Thin-layer chromatography (TLC) is frequently used for monitoring the separation process and assessing the purity of fractions wikipedia.org.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are indispensable tools for achieving higher resolution separation and purification of this compound. These techniques, often coupled with UV-Vis or diode array detectors, enable the precise isolation of this compound from complex mixtures for subsequent analysis or biological testing wikipedia.orgfishersci.nlresearchgate.net. UHPLC offers enhanced speed and efficiency compared to traditional HPLC, making it suitable for processing numerous samples and complex extracts wikipedia.orgfishersci.sewikipedia.orginformaticsjournals.co.infishersci.fi. Gas chromatography-mass spectrometry (GC-MS) has also been utilized in the phytochemical profiling of Kigelia pinnata fruits, contributing to the identification and quantification of various compounds, although HPLC-based methods are more commonly reported for less volatile compounds like this compound researchgate.net.

Spectroscopic Characterization in Research Contexts (e.g., NMR, MS, IR in research publications)

Spectroscopic techniques are critical for the unambiguous identification and structural elucidation of this compound once it has been isolated. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the carbon-hydrogen framework and functional groups within the molecule fishersci.nlmassbank.euresearchgate.netuni.lumpg.decdutcm.edu.cnuni.lu. Analysis of chemical shifts, splitting patterns, and coupling constants allows researchers to confirm the proposed structure of this compound.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, providing crucial information about its elemental composition and structural fragments fishersci.nlmassbank.euresearchgate.netuni.lucdutcm.edu.cnuni.lu. High-resolution mass spectrometry offers even greater accuracy in determining the molecular formula. Infrared (IR) spectroscopy provides insights into the functional groups present in this compound, such as hydroxyl and carbonyl groups, based on characteristic absorption frequencies massbank.euresearchgate.netuni.lucdutcm.edu.cnuni.lu. Ultraviolet-Visible (UV-Vis) spectroscopy is also employed, particularly for conjugated systems like naphthoquinones, to obtain information about their electronic transitions and concentration uni.lu.

The combination of data from these spectroscopic methods is essential for confirming the identity and purity of isolated this compound in research studies. For instance, detailed NMR and MS data have been reported for the characterization of furanonaphthoquinones, including isomers structurally related to this compound uni.lu.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS), often coupled with UHPLC, is a powerful technique for comprehensive metabolite profiling of extracts containing this compound. UHPLC-HRMS, particularly using Orbitrap or time-of-flight (TOF) analyzers, enables the rapid detection and putative identification of a wide range of secondary metabolites within a single analysis wikipedia.orgfishersci.sewikipedia.orginformaticsjournals.co.infishersci.fi. This approach provides high mass accuracy, allowing for the determination of elemental compositions and facilitating the identification of known compounds by searching against databases.

Metabolite profiling using UHPLC-HRMS has been applied to Kigelia africana extracts to gain an in-depth understanding of their chemical composition, revealing numerous compounds including naphthoquinones like this compound wikipedia.orginformaticsjournals.co.in. This technique is valuable for comparing the chemical profiles of different plant parts or extracts and for identifying potential bioactive compounds within complex mixtures informaticsjournals.co.infishersci.fi. The generation of databases of detected compounds through HRMS profiling assists in the rapid differentiation of chemical profiles between extracts with varying biological activities informaticsjournals.co.infishersci.fi.

Bioassay-Guided Fractionation in Discovery Research

Bioassay-guided fractionation is a key strategy in natural product discovery research to isolate bioactive compounds, including this compound, from complex plant extracts fishersci.fimassbank.eunih.govbiorxiv.org. This iterative process involves separating a crude extract into fractions using chromatographic techniques and then testing these fractions for a specific biological activity (e.g., antimicrobial or cytotoxic activity) researchgate.netnih.govwikipedia.orgfishersci.nlnih.gov. Fractions exhibiting the desired activity are then further fractionated, and the process is repeated until pure, active compounds are obtained.

This compound and other naphthoquinones have been isolated from Kigelia africana extracts using bioassay-guided fractionation based on their observed biological effects, such as antitrypanosomal or antimicrobial activity nih.govwikipedia.orgwikipedia.org. This approach ensures that the isolated compounds are directly linked to the observed bioactivity of the crude extract, facilitating the discovery of the specific molecules responsible for the therapeutic potential of the plant. The structures of the isolated active compounds are subsequently elucidated using spectroscopic methods researchgate.netfishersci.nl.

Future Perspectives and Research Challenges

Identification of Novel Kigelinone Derivatives with Enhanced Potency

Future research aims to identify novel this compound derivatives with improved biological activity. This involves exploring structural modifications to the this compound scaffold to enhance its potency against specific targets or biological pathways. The synthesis and evaluation of new derivatives are crucial steps in developing more effective therapeutic agents based on the this compound structure. Studies on the antitumor evaluation of thiophene (B33073) analogs of this compound have been reported, indicating ongoing efforts in synthesizing derivatives with potential biological activities. d-nb.info The design, synthesis, and evaluation of novel derivatives of related compound classes, such as quinazolin-4(3H)-one, for their biological activity, including antileishmanial effects and molecular docking insights, illustrate the broader approach to derivative research that could be applied to this compound. nih.gov

Comprehensive Elucidation of Molecular Mechanisms

A significant challenge lies in comprehensively elucidating the precise molecular mechanisms through which this compound exerts its biological effects. While studies suggest antioxidant, anti-inflammatory, and anticancer properties, the specific protein targets, signaling pathways, and cellular processes modulated by this compound are not yet fully understood. ontosight.ai Research into the molecular mechanisms of other natural compounds and cellular processes, such as chromosome dynamics or the impact of environmental exposures, highlights the complexity and the array of techniques required to dissect these interactions. institut-curie.orgnih.gov Understanding how this compound interacts at a molecular level is essential for rational drug design and development.

Advanced In Vitro and In Vivo Preclinical Models

Advancing the research on this compound necessitates the use of more sophisticated in vitro and in vivo preclinical models. While traditional 2D cell cultures are useful, more complex models, such as 3D cell cultures, organoids, and relevant animal models, can better mimic the physiological environment and provide more predictive data on efficacy and pharmacokinetics. mdpi.comnih.govresearchgate.netfrontiersin.org These advanced models are crucial for evaluating the potential of this compound and its derivatives before moving to clinical trials. The use of various in vitro and in vivo wound models in evaluating wound healing activity of agents exemplifies the application of such models in preclinical research. core.ac.uk

Standardization of Natural Product Extracts for Research

This compound is often studied as a component of Kigelia africana extracts. nih.govresearchgate.net A key challenge in natural product research, including that on this compound, is the standardization of these extracts. Variations in plant origin, harvesting methods, extraction procedures, and storage can lead to inconsistent chemical composition and biological activity. Developing standardized methods for the preparation and characterization of Kigelia africana extracts is vital to ensure reproducibility and reliability of research findings. researchgate.nettandfonline.comjournaljpri.com Methods like High-Performance Thin Layer Chromatography (HPTLC) have been developed and validated for the quantitative determination of marker compounds in Kigelia africana fruit extract, which can aid in quality control and standardization. tandfonline.com

Synergistic Effects of this compound with Other Bioactive Compounds

Investigating the potential synergistic effects of this compound when combined with other bioactive compounds, either from Kigelia africana or other sources, represents a promising area of research. Traditional medicine often utilizes plant extracts containing multiple compounds, where the combined effect may be greater than that of individual components. nih.govmdpi.com Understanding these synergistic interactions could lead to the development of more effective combination therapies. Studies exploring the synergistic activity of other compounds, such as furonaphthoquinones with itraconazole, provide a precedent for this line of inquiry. rsc.org Research on the antimicrobial activity of Kigelia africana fruit extracts has suggested that synergistic interactions of chemical constituents could be responsible for the observed activity. researchgate.net

Computational Chemistry in this compound Lead Optimization

Computational chemistry plays an increasingly important role in drug discovery and can be a powerful tool for this compound lead optimization. oncodesign-services.comspirochem.comnumberanalytics.comresearchgate.netmdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be used to predict the binding affinity of this compound and its derivatives to target proteins, analyze their pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), and guide the design of novel, more potent, and selective compounds. nih.govnumberanalytics.comresearchgate.netmdpi.com Computational chemistry can accelerate the identification and optimization of promising this compound-based drug candidates. oncodesign-services.comspirochem.com

Q & A

Q. What experimental methodologies are used to isolate and structurally characterize Kigelinone from natural sources?

this compound is typically isolated via solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like column chromatography or HPLC. Structural characterization employs QTOF-High-Resolution Liquid Chromatography-Mass Spectrometry (HRLCMS) for precise molecular weight determination and fragmentation patterns . Nuclear Magnetic Resonance (NMR) spectroscopy further elucidates its stereochemistry and functional groups.

Q. How is this compound’s antibacterial activity validated in preliminary studies?

Initial validation uses the well-diffusion method to assess inhibition zones against bacterial strains (e.g., Klebsiella pneumoniae, Pseudomonas syringae). Minimum Inhibitory Concentration (MIC) assays quantify efficacy, with comparisons to standard antibiotics (e.g., levofloxacin) as positive controls. Activity is correlated with molecular docking results to confirm target engagement .

Advanced Research Questions

Q. What molecular docking parameters are critical for validating this compound’s interactions with antibacterial target proteins?

Key parameters include:

- Binding Energy Scores : Calculated using AutoDock Vina or similar software; values ≤−7 kcal/mol indicate strong affinity (e.g., this compound’s −8.2 kcal/mol with K. pneumoniae’s tellurite resistance protein, 2JXU) .

- Interaction Types : Hydrogen bonds, alkyl/π-alkyl bonds, and hydrophobic interactions with residues (e.g., this compound’s hydrogen bonding with 5IUU’s ASP-44) .

- Comparative Analysis : Docking results are cross-validated with co-crystallized ligands to ensure competitive binding .

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

- Contextual Analysis : Compare experimental conditions (e.g., bacterial strain variants, solvent systems).

- Data Triangulation : Integrate in vitro assays (e.g., MIC), in silico docking, and ADMET predictions to identify confounding factors (e.g., solubility issues) .

- Iterative Hypothesis Testing : Redesign assays to isolate variables (e.g., efflux pump inhibitors in MIC assays to rule out resistance mechanisms) .

Q. What pharmacokinetic properties of this compound are assessed using Lipinski’s Rule of Five, and how do they inform drug development?

Lipinski’s criteria evaluate:

- Molecular Weight : ≤500 Da (this compound: 394.4 Da).

- LogP (Lipophilicity) : ≤5 (this compound: 2.8).

- Hydrogen Bond Donors/Acceptors : ≤5/10 (this compound: 2 donors, 4 acceptors). Deviations (e.g., molar refractivity) are analyzed for synthetic derivatization strategies to improve bioavailability .

Methodological Rigor & Reproducibility

Q. What are best practices for ensuring reproducibility in this compound’s anticancer activity assays?

- Standardized Protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and culture conditions across studies.

- Dose-Response Curves : Report IC50 values with 95% confidence intervals and validate via multiple assays (e.g., MTT, apoptosis markers) .

- Data Transparency : Publish raw docking scores, crystallographic data (if available), and assay controls in supplementary materials .

Q. How should researchers design studies to investigate this compound’s synergistic effects with other compounds?

- Fractional Inhibitory Concentration (FIC) Index : Calculate FIC values (<0.5 = synergy) using checkerboard assays with antibiotics (e.g., β-lactams) .

- Pathway Analysis : Use tools like STRING or KEGG to map overlapping targets (e.g., redox enzymes) and avoid antagonistic interactions .

Data Presentation & Ethical Considerations

Q. What ethical guidelines apply to publishing conflicting data on this compound’s mechanisms?

- Full Disclosure : Report negative results and methodological limitations (e.g., low sample size) to avoid publication bias .

- Post-Publication Peer Review : Engage in open-data platforms to share replication datasets and address critiques transparently .

Q. How can researchers optimize questionnaires for ethnobotanical studies on this compound’s traditional uses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.